H-Arginine-Lysine-Glycine-Aspartic Acid-Isoleucine-Lysine-Serine-Tyrosine-p-Nitroanilide (H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA) is a synthetic peptide that serves as a substrate in biochemical research, particularly in studies involving proteolytic enzymes. This compound is characterized by its sequence of amino acids, which includes both basic and polar residues, making it a suitable model for investigating enzyme kinetics and substrate specificity.
This peptide can be classified under synthetic peptides and is often utilized in biochemical assays. It has applications in enzymology, particularly in the study of serine proteases, due to its susceptibility to cleavage by these enzymes. The compound is commercially available from various suppliers and can be synthesized using solid-phase peptide synthesis techniques.
The synthesis of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support.
The molecular formula of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA is . The structure consists of a linear arrangement of amino acids with specific side chains that contribute to its biochemical properties.
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA undergoes hydrolysis when acted upon by serine proteases, which preferentially cleave at specific sites within the peptide based on the nature of the surrounding amino acids. The cleavage efficiency can vary depending on the enzyme and conditions used.
The peptide bond between arginine and lysine, as well as between lysine and glycine, are particularly susceptible to hydrolysis by these enzymes due to their basic side chains which favor interaction with enzyme active sites .
The mechanism of action for H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA primarily involves its role as a substrate for serine proteases. Upon binding to the enzyme's active site, the peptide undergoes conformational changes that facilitate the cleavage of specific peptide bonds.
Studies have shown that this peptide can be cleaved by human rhinovirus 14 2A protease with a catalytic efficiency () of approximately 335 Ms, indicating its utility in kinetic studies .
Relevant analyses indicate that modifications to the amino acid sequence can significantly alter enzymatic cleavage rates and substrate specificity .
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA has several scientific applications:
The versatility of this synthetic peptide makes it a valuable tool in both academic and pharmaceutical research settings.
The compound serves as a high-sensitivity substrate in enzyme kinetics and inhibitor screening due to its selective cleavage by serine and cysteine proteases. Upon enzymatic hydrolysis at the Tyr-pNA bond, the released pNA group exhibits a sharp absorbance peak at 405 nm, enabling real-time quantification of protease activity [1] [4]. This cleavage mechanism allows researchers to:
Detection sensitivity is enhanced approximately 100-fold compared to natural substrate hydrolysis assays due to the molar extinction coefficient of pNA (ε₄₀₅ ≈ 9,900 M⁻¹cm⁻¹). This allows detection of enzyme activities in the nanomolar range, making it indispensable for studying low-abundance proteases in complex biological samples [4].
Table 2: Comparative Protease Specificity Profile
Protease Class | Cleavage Site | Relative Activity |
---|---|---|
Trypsin-like | Arg/Lys-Xaa | ++++ |
Thrombin | Arg-Xaa | +++ |
Plasmin | Lys-Xaa | +++ |
Kallikrein | Arg-Xaa | ++ |
Chymotrypsin-like | Tyr-Xaa | + |
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry enables precise production of this substrate [8]. The synthesis involves:
The synthetic approach achieves ≥95% purity with rigorous HPLC purification, ensuring batch-to-batch reproducibility essential for quantitative enzyme assays [8] [9].
The peptide sequence incorporates the RGD motif (Arg-Gly-Asp), a universal cell adhesion recognition sequence that facilitates binding to integrin receptors overexpressed in tumor vasculature and cancer cells [1] [3]. This molecular signature enables two key pharmacological applications:
The dibasic Lys-Lys motif within the sequence (positions 2 and 6) enhances cellular uptake through electrostatic interactions with negatively charged phospholipid membranes, improving bioavailability of attached therapeutic cargo [1] [4]. Additionally, the Ser-Tyr dipeptide provides a site for radioiodination (¹²⁵I, ¹³¹I), enabling development of SPECT-compatible diagnostic agents for metastatic tracking [3].
Table 3: Functional Domains and Pharmacological Applications
Sequence Domain | Biological Function | Therapeutic Application |
---|---|---|
H-Arg-Lys | Membrane translocation signal | Cellular delivery enhancement |
Gly-Asp-Ile (RGD motif) | αvβ3/αvβ5 integrin binding | Tumor-targeted drug delivery |
Lys-Ser-Tyr | Post-translational modification site | Radiolabeling/fluorescence tagging |
-pNA | Chromogenic reporter | Diagnostic probe activation |
In biotechnology, this substrate enables structure-activity relationship (SAR) studies for protease inhibitor development. By analyzing cleavage kinetics of analogs with modified residues, researchers identify critical enzyme-substrate interactions guiding rational drug design. For example, D-amino acid substitutions at the P1 position (Tyr) reveal stereochemical constraints of protease active sites, informing the development of transition-state mimetics [4] [9]. Molecular docking simulations confirm stable binding to the extracellular Venus flytrap (VFD) domain of T1R1/T1R3 receptors through interactions with HIS47, TYR100, ARG344, and SER345 residues—a binding profile exploitable for designing receptor-modulating therapeutics [9].
Table 4: Key Receptor Interactions Identified Through Molecular Modeling
Receptor Residue | Interaction Type | Contributing Peptide Group |
---|---|---|
HIS47 | Hydrogen bonding | Asp carboxyl side chain |
TYR100 | π-stacking | Tyr aromatic ring |
ARG344 | Salt bridge/electrostatic | Glu carboxyl side chain |
SER345 | Hydrogen bonding | Ser hydroxyl group |
Concluding Remarks
H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA exemplifies the convergence of biochemical tool development and pharmacological innovation. Its dual functionality as a protease detection reagent and targeted delivery vehicle continues to enable advances in enzyme kinetics, cancer theranostics, and molecular pharmacology. Future directions include engineering photoactivatable variants for spatiotemporal control of therapeutic release and microfluidic integration for single-cell protease profiling.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: